[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate

Catalog No.
S3224991
CAS No.
953008-64-5
M.F
C19H15F2NO5
M. Wt
375.328
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,...

CAS Number

953008-64-5

Product Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate

Molecular Formula

C19H15F2NO5

Molecular Weight

375.328

InChI

InChI=1S/C19H15F2NO5/c1-24-16-6-4-11(8-18(16)25-2)17-9-13(22-27-17)10-26-19(23)12-3-5-14(20)15(21)7-12/h3-9H,10H2,1-2H3

InChI Key

NMMOYGZWGLYRNS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=C(C=C3)F)F)OC

solubility

not available

The compound [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate is an organic molecule characterized by its unique structural features. It consists of a central oxazole ring substituted with a 3,4-dimethoxyphenyl group and a 3,4-difluorobenzoate moiety. This compound is notable for its potential applications in medicinal chemistry due to its complex structure, which may influence its biological activity and interactions.

The chemical reactivity of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate can be understood through its functional groups. The oxazole ring can participate in nucleophilic substitution reactions, while the ester group in the benzoate can undergo hydrolysis or transesterification. Furthermore, the presence of fluorine atoms enhances the electrophilicity of the aromatic system, potentially leading to various electrophilic aromatic substitution reactions.

Biological activity refers to the effects that a compound exerts on living organisms. For [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate, preliminary studies suggest that it may exhibit significant pharmacological properties. Such compounds often show potential as anti-inflammatory agents or as inhibitors in various biochemical pathways. The specific biological activity would need to be validated through bioassays and pharmacological testing to determine its efficacy and safety profiles .

The synthesis of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the Oxazole Ring: This can be achieved by cyclizing an appropriate precursor containing both an amine and a carbonyl group.
  • Substitution Reactions: The introduction of the 3,4-dimethoxyphenyl group can be performed via nucleophilic substitution.
  • Esterification: The final step generally involves the reaction of the oxazole derivative with 3,4-difluorobenzoic acid to form the ester linkage.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

The applications of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate are primarily in medicinal chemistry and drug development. Its unique structure may allow it to interact with biological targets effectively, making it a candidate for developing new therapeutic agents. Additionally, its potential use in materials science as a precursor for more complex organic materials could be explored.

Interaction studies are crucial for understanding how [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate behaves in biological systems. These studies typically involve assessing the compound's binding affinity to various biological targets such as enzymes or receptors. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide insights into these interactions. Furthermore, computational methods like molecular docking simulations can predict how this compound might interact at the molecular level with specific proteins or nucleic acids .

Several compounds share structural similarities with [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate, including:

  • Methyl 2-(3,4-dimethoxyphenyl)acetate
    • Similarity: Contains a methoxy-substituted phenyl group.
    • Uniqueness: Lacks the oxazole ring.
  • Fluoroacetic acid derivatives
    • Similarity: Contains fluorine substituents.
    • Uniqueness: Different functional groups leading to distinct biological activities.
  • Benzothiazole derivatives
    • Similarity: Contains heterocyclic rings.
    • Uniqueness: Different electronic properties affecting reactivity and interactions.

Comparison Table

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(3,4-dimethoxyphenyl)acetateMethoxy-substituted phenyl groupNo heterocyclic ring
Fluoroacetic acid derivativesFluorine substituentsVarying functional groups
Benzothiazole derivativesHeterocyclic ringsDifferent electronic properties

This comparison highlights how [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate stands out due to its unique combination of an oxazole ring and difluorobenzoate moiety alongside significant potential for biological activity and diverse applications in medicinal chemistry.

XLogP3

3.6

Dates

Last modified: 08-19-2023

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